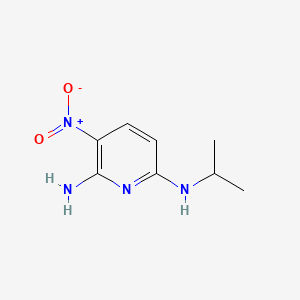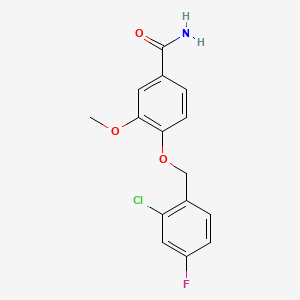![molecular formula C14H18N2O2 B603196 4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]butanoic acid CAS No. 1096936-57-0](/img/structure/B603196.png)
4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]butanoic acid is a chemical compound that belongs to the class of benzodiazole derivatives Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]butanoic acid typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a base.
Attachment of the Butanoic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and ensure cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]butanoic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anticonvulsant, anti-inflammatory, or antimicrobial agent.
Industry: It can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The benzodiazole ring can bind to specific sites on these targets, modulating their activity and leading to the desired therapeutic effects. The propan-2-yl and butanoic acid groups may enhance the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
- 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid
- 4-(1,3-dioxoisoindolin-2-yl)butanoic acid
Uniqueness
4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]butanoic acid is unique due to its specific substitution pattern and the presence of the benzodiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other similar compounds.
Propriétés
IUPAC Name |
4-(1-propan-2-ylbenzimidazol-2-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10(2)16-12-7-4-3-6-11(12)15-13(16)8-5-9-14(17)18/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBROOVSNRTPCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2-methoxyethyl)[(3-methyl-4-propoxyphenyl)sulfonyl]amine](/img/structure/B603114.png)
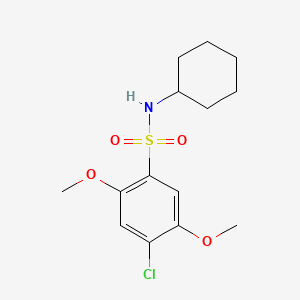
amine](/img/structure/B603116.png)
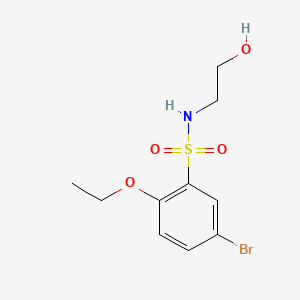
![(2-Hydroxyethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B603121.png)
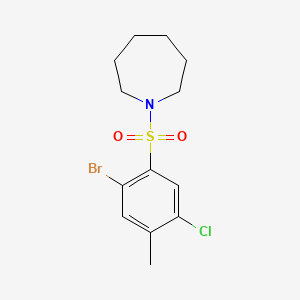
amine](/img/structure/B603124.png)
amine](/img/structure/B603126.png)
amine](/img/structure/B603127.png)
![(2-Hydroxypropyl){[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine](/img/structure/B603128.png)
amine](/img/structure/B603129.png)
amine](/img/structure/B603132.png)
